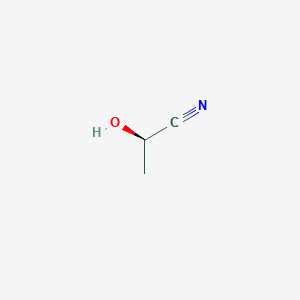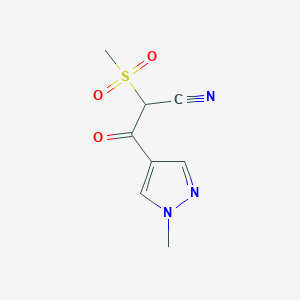
2-Methanesulfonyl-3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methanesulfonyl-3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanenitrile is a synthetic organic compound that features a methanesulfonyl group, a pyrazole ring, and a nitrile group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methanesulfonyl-3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanenitrile typically involves multi-step organic reactions. One possible route could involve the formation of the pyrazole ring followed by the introduction of the methanesulfonyl and nitrile groups under controlled conditions. Specific reagents, catalysts, and solvents would be required to achieve the desired product with high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis would need to be optimized for cost-effectiveness, scalability, and safety. This might involve the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and compliance with regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
2-Methanesulfonyl-3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitrile group, potentially converting it to an amine.
Substitution: The methanesulfonyl group can be a leaving group in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents might include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice would be optimized based on the desired transformation.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Aplicaciones Científicas De Investigación
2-Methanesulfonyl-3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanenitrile could have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 2-Methanesulfonyl-3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanenitrile would depend on its specific interactions with biological targets. This could involve binding to enzymes, receptors, or other macromolecules, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other pyrazole derivatives or nitrile-containing molecules. Examples could be:
- 3-(1-Methyl-1H-pyrazol-4-yl)-3-oxopropanenitrile
- 2-Methanesulfonyl-3-(1H-pyrazol-4-yl)-3-oxopropanenitrile
Uniqueness
The uniqueness of 2-Methanesulfonyl-3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanenitrile could lie in its specific combination of functional groups, which might confer distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C8H9N3O3S |
|---|---|
Peso molecular |
227.24 g/mol |
Nombre IUPAC |
3-(1-methylpyrazol-4-yl)-2-methylsulfonyl-3-oxopropanenitrile |
InChI |
InChI=1S/C8H9N3O3S/c1-11-5-6(4-10-11)8(12)7(3-9)15(2,13)14/h4-5,7H,1-2H3 |
Clave InChI |
SEOUTIPAFCZSOY-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=N1)C(=O)C(C#N)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




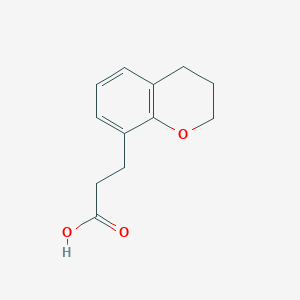

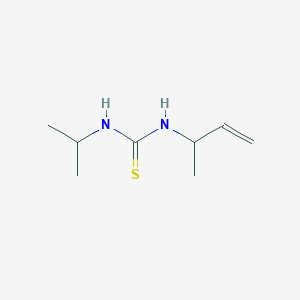
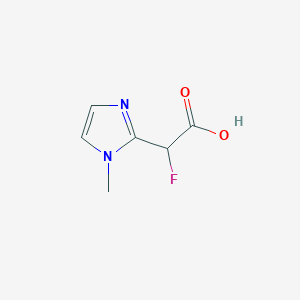
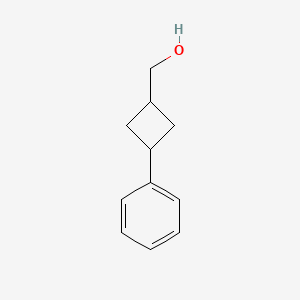
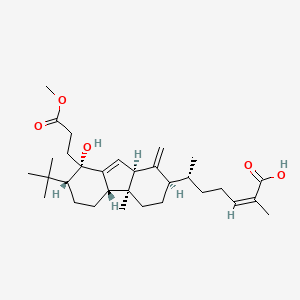
![2-Bromo-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid](/img/structure/B13069846.png)

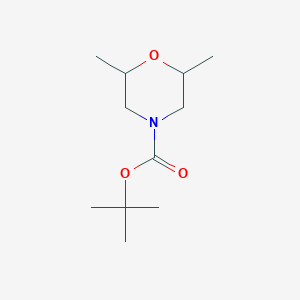
![1-[(3-Methylpyridin-2-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B13069873.png)
![2-Ethyl-5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13069878.png)
